Silthiofam-des(trimethylsilyl)
Overview
Description
Silthiofam-des(trimethylsilyl) is a derivative of silthiofam, a fungicide primarily used as a seed dressing for cereals to control diseases such as “take-all” in crops like winter wheat, barley, and triticale . The compound is known for its protective action with long-lasting activity and functions as a respiration inhibitor .
Mechanism of Action
Target of Action
Silthiofam-des(trimethylsilyl) is a synthetic compound that belongs to the thiophene family. It is primarily used as a protectant fungicide seed dressing for cereals, with its main target being the control of 'take-all’ .
Mode of Action
Silthiofam-des(trimethylsilyl) operates through a protective action with long-lasting activity . It is a respiration inhibitor, specifically inhibiting ATP production . This means it interferes with the energy production within the fungal cells, leading to their death and thus preventing the spread of the disease.
Pharmacokinetics
, indicating that it can easily move through the soil. This property can influence its distribution and availability in the environment.
Result of Action
The primary result of Silthiofam-des(trimethylsilyl)'s action is the control of ‘take-all’, a serious disease of cereals . By inhibiting ATP production in the fungal cells, it prevents their growth and reproduction, effectively controlling the spread of the disease.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Silthiofam-des(trimethylsilyl). For instance, its high leachability suggests that it can be easily transported away from the target site in heavy rainfall or irrigation, potentially reducing its efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silthiofam-des(trimethylsilyl) involves the removal of the trimethylsilyl group from silthiofam. The general synthetic route includes the following steps:
Starting Material: Silthiofam, which is N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide.
Reaction Conditions: The desilylation process typically involves the use of reagents such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of silthiofam-des(trimethylsilyl) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the desilylation reaction.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Silthiofam-des(trimethylsilyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiophene form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted carboxamides.
Scientific Research Applications
Silthiofam-des(trimethylsilyl) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thiophene derivatives.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Investigated for its potential as an antifungal agent in pharmaceutical formulations.
Industry: Utilized in the development of agricultural chemicals and fungicides
Comparison with Similar Compounds
Similar Compounds
Silthiofam: The parent compound, used as a fungicide.
Boscalid: Another fungicide with a similar mode of action.
Fluopicolide: A fungicide used to control oomycete diseases.
Uniqueness
Its ability to inhibit fungal respiration makes it a valuable compound in agricultural and pharmaceutical research .
Properties
IUPAC Name |
4,5-dimethyl-N-prop-2-enylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-4-5-11-10(12)9-6-13-8(3)7(9)2/h4,6H,1,5H2,2-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCYKBAFUIYUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045234 | |
Record name | 4,5-Dimethyl-N-(prop-2-en-1-yl)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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